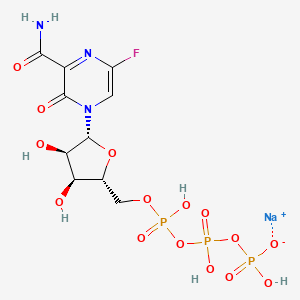
1,1-Dimethyl-4-nitrocyclohexane
Übersicht
Beschreibung
1,1-Dimethyl-4-nitrocyclohexane (DMNCH) is a nitroalkane compound that has been extensively studied in the fields of organic chemistry and biochemistry. Its unique properties make it an ideal candidate for use in a variety of scientific research applications. DMNCH is a colorless liquid with a boiling point of 99°C and a melting point of -22°C. It is also highly soluble in organic solvents and can be synthesized in a variety of ways. DMNCH has been found to have a range of biochemical and physiological effects, and can be used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Electron Transfer and Cleavage Reactions
1,1-Dimethyl-4-nitrocyclohexane is involved in fast cleavage reactions following electron transfer. This is exemplified in the reduction of 1,1-dinitrocyclohexane, which leads to rapid cleavage of a C-N bond, producing nitrite and 1-nitrocyclohexyl radical. The reaction rates have been studied in different solvents like dimethylformamide and aqueous solution, indicating the compound's significance in understanding electron transfer mechanisms (Ruhl, Evans, Hapiot, & Neta, 1991).
Electronic Structures and Spectra Analysis
The electronic structures and spectra of compounds similar to 1,1-Dimethyl-4-nitrocyclohexane, like 1-chloro-1-nitrosocyclohexane, have been explored through molecular orbital calculations and electronic absorption spectra measurements. This research contributes to understanding the conjugation effects of electron donors and the characteristics of nitroso compounds (Tanaka, Tanaka, & Nagakura, 1966).
Michael Addition Reactions
1,1-Dimethyl-4-nitrocyclohexane derivatives have been involved in Michael addition reactions, illustrating their use in synthetic chemistry. For example, cyclohexane-1,3-dione derivatives exhibit unique behavior in Michael additions to nitro-olefins, leading to the formation of novel compounds (Ansell, Moore, & Nielsen, 1971).
Organocatalytic Methodologies
The compound has been utilized in the development of organocatalytic methodologies for synthesizing functionalized nitrocyclopropanes. This demonstrates its role in facilitating novel synthetic routes and enhancing chemical reaction efficiency (McCooey, McCabe, & Connon, 2006).
Metal-Catalyzed Cross-Couplings
Research involving 1,1-dimethyl-4-nitrocyclohexane derivatives has contributed to the development of methods for metal-catalyzed cross-couplings of alkyl electrophiles. Such studies have implications for advancing the field of organic synthesis and catalysis (Saito & Fu, 2007).
Eigenschaften
IUPAC Name |
1,1-dimethyl-4-nitrocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5-3-7(4-6-8)9(10)11/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBLVKDRNBJDOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-4-nitrocyclohexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(Trimethylsilyl)ethyl]aniline](/img/structure/B1532638.png)

![4-[2-(4-Chlorophenyl)ethoxy]benzoic acid](/img/structure/B1532642.png)

![8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B1532646.png)

methanone](/img/structure/B1532648.png)

![N-[2-(Phenethyloxy)benzyl]cyclopentanamine](/img/structure/B1532650.png)



![4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine](/img/structure/B1532658.png)